N1-Substituent Steric and Lipophilic Differentiation: Isopropyl vs. Ethyl and Phenyl Analogs
CAS 954083-34-2 possesses an N1-isopropyl substituent (branched C₃) that provides greater steric hindrance (Taft Es ≈ –0.47 for i-Pr vs. –0.07 for ethyl) and increased lipophilicity (estimated π contribution ≈ +1.3 for i-Pr vs. +1.0 for ethyl) compared to the closest linear analog, N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide. Relative to N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide (CAS 954083-21-7, MW 353.42), the isopropyl analog has a lower molecular weight (319.4 vs. 353.42 g/mol) and reduced aromatic ring count, which may translate to improved aqueous solubility and a distinct metabolic profile. These structural differences alter hydrogen-bond donor/acceptor geometry at the oxalamide N1 position, potentially affecting target recognition in structure-based drug design campaigns .
| Evidence Dimension | N1 Substituent Steric Bulk and Molecular Weight |
|---|---|
| Target Compound Data | N1-isopropyl (branched C₃); MW = 319.4 g/mol; estimated π contribution ~1.3 |
| Comparator Or Baseline | N1-ethyl analog: linear C₂, estimated π ~1.0, Taft Es ~–0.07; N1-phenyl analog (CAS 954083-21-7): MW = 353.42 g/mol, additional aromatic ring |
| Quantified Difference | ΔMW = –34.02 g/mol vs. N1-phenyl analog; isopropyl vs. ethyl Δπ ≈ +0.3; isopropyl Taft Es ≈ –0.47 (more steric bulk) |
| Conditions | Structural comparison based on computed molecular descriptors and substituent constants; no head-to-head experimental assay identified in curated databases |
Why This Matters
The isopropyl group offers an intermediate steric and lipophilic profile that may be optimal for balancing target affinity with pharmacokinetic properties during lead optimization, differentiating it from both the minimally hindered ethyl analog and the bulkier, more lipophilic phenyl analog.
